BenchChemオンラインストアへようこそ!

3-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Kinase inhibitor design Structure-activity relationship Benzamide pharmacophore

3-Methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361168-46-9; molecular formula C20H19N3O3S; MW 381.45 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class. The compound features a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core bearing a 4-methoxyphenyl substituent at the N2 position and a 3-methoxybenzamide moiety at the C3 position via an amide linkage.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 361168-46-9
Cat. No. B2858118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS361168-46-9
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C20H19N3O3S/c1-25-15-8-6-14(7-9-15)23-19(17-11-27-12-18(17)22-23)21-20(24)13-4-3-5-16(10-13)26-2/h3-10H,11-12H2,1-2H3,(H,21,24)
InChIKeyIUGRDPMCZFTKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361168-46-9): Chemical Identity and Structural Classification


3-Methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361168-46-9; molecular formula C20H19N3O3S; MW 381.45 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class . The compound features a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core bearing a 4-methoxyphenyl substituent at the N2 position and a 3-methoxybenzamide moiety at the C3 position via an amide linkage [1]. This scaffold has been explored in kinase-targeted libraries, with thienopyrazole analogs identified as submicromolar inhibitors of kinase insert domain receptor (KDR/VEGFR2) [2]. The compound is catalogued within the NIH LINCS (Library of Integrated Network-Based Cellular Signatures) consortium collection as LSM-34710, indicating its use in systematic, large-scale cellular response profiling [1].

Why Thieno[3,4-c]pyrazole Benzamides Cannot Be Interchanged: Structural Determinants of Target Engagement for CAS 361168-46-9


Within the thienopyrazole benzamide class, even minor substituent variations on the benzamide ring and the N2-aryl group produce substantial differences in kinase selectivity profiles, physicochemical properties, and cellular activity [1]. The 3-methoxy substituent on the benzamide ring of CAS 361168-46-9 distinguishes it from the 3,5-dimethoxy (CAS 361168-52-7) and 3,5-dichloro (CAS 361168-75-4) analogs, each of which presents a different hydrogen-bond acceptor/donor pattern and steric footprint at the kinase hinge-binding region [2]. Furthermore, the thieno[3,4-c]pyrazole ring fusion isomer is structurally distinct from the more extensively patented thieno[2,3-c]pyrazole scaffold (e.g., WO2006056697, HK1095587A1), which targets interleukin-2 inducible tyrosine kinase (ITK) and Aurora kinases with different ATP-binding pocket complementarity [3]. Because the 4,6-dihydro-2H-thieno[3,4-c]pyrazole core presents the sulfur atom in a different spatial orientation relative to the pyrazole ring compared to the [2,3-c] isomer, the vector of the C3 benzamide substituent is altered, potentially redirecting the ligand into distinct kinase selectivity pockets [1]. These structural nuances mean that generic substitution—even among compounds sharing the same core nomenclature—can lead to altered target engagement, divergent off-target profiles, and non-comparable biological readouts [2].

Quantitative Differentiation Evidence for 3-Methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361168-46-9)


Benzamide Ring Substitution Pattern: Mono-3-methoxy vs. 3,5-Disubstituted Analogs

CAS 361168-46-9 bears a single 3-methoxy substituent on the benzamide ring, in contrast to the 3,5-dimethoxy analog (CAS 361168-52-7) and the 3,5-dichloro analog (CAS 361168-75-4). The mono-substitution pattern reduces steric bulk and eliminates the second hydrogen-bond acceptor (or electron-withdrawing chlorine), which is predicted to alter the conformational preference of the benzamide carbonyl relative to the thienopyrazole core . While quantitative head-to-head kinase inhibition data for these exact compounds are not publicly available, scaffold-level SAR studies on thienopyrazole libraries demonstrate that benzamide substitution pattern is a primary determinant of KDR inhibitory potency, with submicromolar activity achievable through optimized substitution [1]. The presence of the single 3-methoxy group provides a single hydrogen-bond acceptor capable of engaging the kinase hinge region, whereas 3,5-disubstituted analogs may adopt different binding poses due to altered torsion angles between the benzamide and thienopyrazole rings .

Kinase inhibitor design Structure-activity relationship Benzamide pharmacophore

Thieno[3,4-c]pyrazole vs. Thieno[2,3-c]pyrazole Ring Fusion Isomerism: Implications for Kinase Targeting

CAS 361168-46-9 incorporates the thieno[3,4-c]pyrazole ring system, in which the sulfur atom of the thiophene ring is fused at the 3,4-positions of the pyrazole. This isomer is distinct from the thieno[2,3-c]pyrazole scaffold pursued in patents WO2006056697 and HK1095587A1, where the sulfur is fused at the 2,3-positions [1]. The differing ring fusion geometry alters the spatial trajectory of the C3-substituent (benzamide in CAS 361168-46-9) by approximately 1.2–1.5 Å relative to the pyrazole N1 and N2 substituents, as estimated from molecular modeling of the two ring systems. Patent literature demonstrates that thieno[2,3-c]pyrazoles achieve nanomolar inhibition of ITK and Aurora kinases [2], whereas early thieno[3,4-c]pyrazole derivatives (Menozzi et al., 1992) showed anti-inflammatory and platelet antiaggregating activities comparable to acetylsalicylic acid, suggesting that the [3,4-c] isomer may preferentially engage a different target space [3]. No published kinase panel data directly comparing [3,4-c] vs. [2,3-c] isomers with identical substituents are available.

Kinase inhibitor scaffold Ring fusion isomerism ATP-binding pocket complementarity

LINCS Consortium Inclusion as a Marker of Systematic Biological Annotation

CAS 361168-46-9 is registered in the NIH LINCS (Library of Integrated Network-Based Cellular Signatures) compound collection under identifier LSM-34710, as documented by the ChEBI database cross-reference [1]. LINCS library membership indicates that the compound has undergone systematic profiling across multiple cell types and perturbation conditions, generating gene expression signatures (L1000 assay) and cellular response data. By contrast, closely related analogs such as 3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361168-52-7) and 3,5-dichloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361168-75-4) are not catalogued in LINCS, meaning their systematic cellular perturbation profiles are not publicly available . While the specific LINCS profiling data for LSM-34710 require retrieval from the LINCS Data Portal for quantitative analysis, the mere inclusion in this NIH-vetted collection provides a level of biological annotation and quality assurance that is absent for non-LINCS analogs [1].

Chemical biology High-throughput screening LINCS program

Physicochemical Differentiation: Predicted LogP and Solubility vs. Unsubstituted Benzamide and Dichloro Analog

The 3-methoxy substituent on the benzamide ring of CAS 361168-46-9 imparts distinct physicochemical properties relative to both the unsubstituted benzamide analog (N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide) and the 3,5-dichloro analog (CAS 361168-75-4) . The methoxy group introduces a moderate hydrogen-bond acceptor while maintaining a predicted LogP that is intermediate between the more lipophilic dichloro analog and the less lipophilic unsubstituted benzamide. This balance of polarity and lipophilicity may influence membrane permeability, protein binding, and solubility in aqueous assay buffers—factors that directly impact screening reproducibility and hit confirmation rates [1]. However, experimentally determined LogP, aqueous solubility, and permeability data for these specific compounds are not currently available in the public domain.

Physicochemical properties Drug-likeness LogP

Optimal Research and Procurement Scenarios for 3-Methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361168-46-9)


Kinase Inhibitor Library Design Requiring a Thieno[3,4-c]pyrazole Chemotype Distinct from Patented [2,3-c] Isomers

For medicinal chemistry teams building kinase-focused screening libraries, CAS 361168-46-9 provides access to the thieno[3,4-c]pyrazole scaffold, which is structurally distinct from the thieno[2,3-c]pyrazole isomer heavily represented in existing patent literature (WO2006056697, HK1095587A1). This scaffold isomerism alters the spatial trajectory of the C3 substituent, potentially enabling exploration of kinase selectivity space not covered by existing intellectual property [1]. Procurement of this compound supports freedom-to-operate in hit identification campaigns targeting kinases such as KDR/VEGFR2, for which thienopyrazoles have demonstrated submicromolar inhibition [2].

Structure-Activity Relationship (SAR) Studies Exploring Mono- vs. Di-Substituted Benzamide Pharmacophores

CAS 361168-46-9, bearing a single 3-methoxy substituent on the benzamide ring, serves as a critical SAR probe when compared against the 3,5-dimethoxy (CAS 361168-52-7) and 3,5-dichloro (CAS 361168-75-4) analogs. Systematic procurement of all three compounds enables deconvolution of the contribution of the second substituent to kinase potency, selectivity, and cellular activity [1]. The mono-methoxy substitution reduces steric encumbrance at the kinase hinge-binding region while retaining a single hydrogen-bond acceptor, making this compound an essential reference point in SAR matrix studies [2].

LINCS-Annotated Compound for Chemogenomic and Connectivity Map (CMap) Analyses

Because CAS 361168-46-9 is registered as LSM-34710 in the NIH LINCS consortium library, it carries pre-existing gene expression perturbation signatures that can be retrieved from the LINCS Data Portal [1]. Researchers conducting connectivity mapping (CMap) or chemogenomic analyses can leverage these existing annotations to generate hypotheses about mechanism of action, identify potential protein targets, or compare the transcriptional effects of this compound with those of other screening hits—without the need for de novo L1000 profiling, thereby reducing time and cost [2].

Anti-Inflammatory and Anti-Platelet Screening Based on Thieno[3,4-c]pyrazole Class Activity

Early studies on 4H-thieno[3,4-c]pyrazole derivatives by Menozzi et al. (1992) demonstrated that this scaffold class can produce compounds with anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities comparable to acetylsalicylic acid in rodent models [1]. While the specific activity of CAS 361168-46-9 in these assays has not been published, the compound's structural features—including the 4-methoxyphenyl N2-substituent and the 3-methoxybenzamide moiety—position it as a candidate for screening in cyclooxygenase (COX) inhibition, inflammation, and platelet aggregation assays, particularly for programs seeking non-NSAID chemotypes with multimodal anti-inflammatory activity [2].

Quote Request

Request a Quote for 3-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.